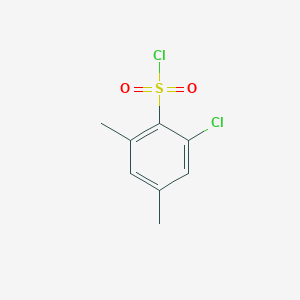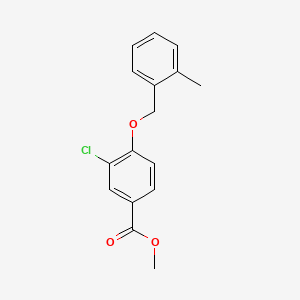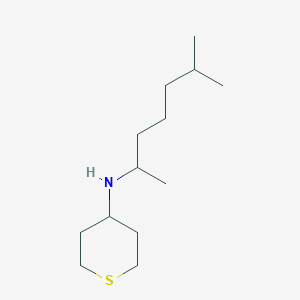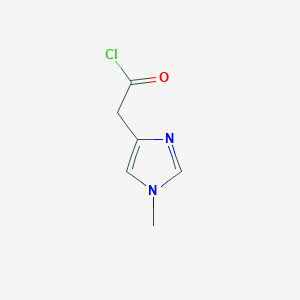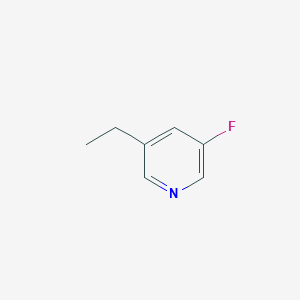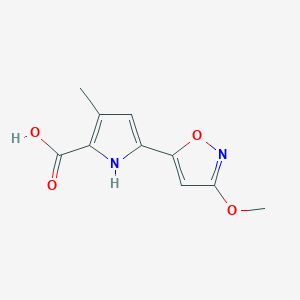
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound featuring a pyrrole ring substituted with a methoxyisoxazole group
Preparation Methods
The synthesis of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves several steps. One common method includes the bromination of dimethyl fumarate under photoflow conditions, followed by the formation of the isoxazole ring . The process involves multiple steps such as methylation, ester reduction, benzylic chlorination, benzylic substitution, and hydrolysis and decarboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Cycloaddition: Isoxazole derivatives are known to participate in [2+3] cycloaddition reactions with nitrile oxides.
Scientific Research Applications
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid can be compared with other isoxazole derivatives, such as:
3-(3-Methoxyisoxazol-5-yl)propanoic acid: This compound shares the methoxyisoxazole group but differs in the rest of its structure.
4-Phenyl-4-isoxazoline: Another isoxazole derivative with different substituents, showing distinct biological activities.
The uniqueness of 5-(3-Methoxyisoxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
5-(3-methoxy-1,2-oxazol-5-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O4/c1-5-3-6(11-9(5)10(13)14)7-4-8(15-2)12-16-7/h3-4,11H,1-2H3,(H,13,14) |
InChI Key |
CIUPHIPRPFLRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1)C2=CC(=NO2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


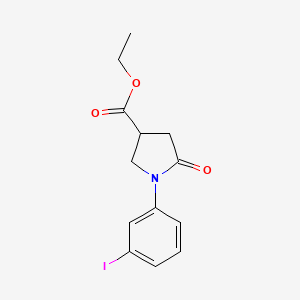

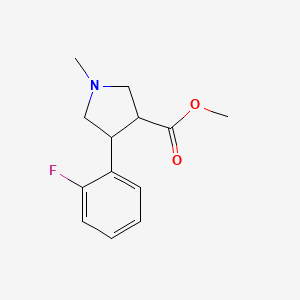
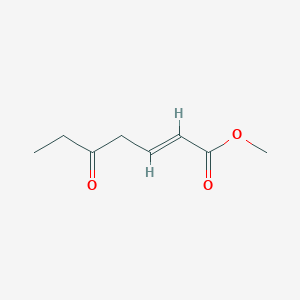
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine](/img/structure/B13025286.png)
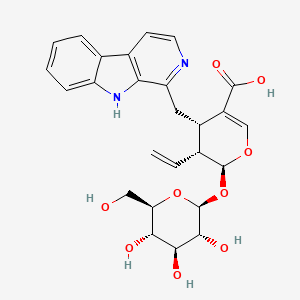
![(3S)-5-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13025303.png)

